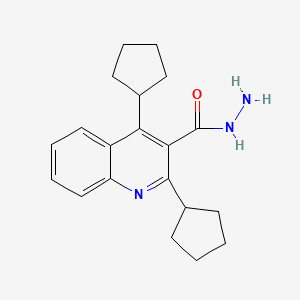
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a carboxylic acid group at the third position and two cyclopentyl groups at the second and fourth positions, along with a hydrazide functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced at the third position of the quinoline ring through various methods, including the Vilsmeier-Haack reaction.
Cyclopentyl Substitution: The cyclopentyl groups can be introduced at the second and fourth positions through Friedel-Crafts alkylation using cyclopentyl halides and a Lewis acid catalyst like aluminum chloride.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid group to a hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Quinoline-3-carboxylic acid hydrazide: Similar structure but lacks the cyclopentyl groups.
2,4-Dicyclopentylquinoline: Similar structure but lacks the hydrazide group.
Quinoline-4-carboxylic acid derivatives: Similar core structure with different functional groups.
Uniqueness
3-Quinolinecarboxylic acid, 2,4-dicyclopentyl-, hydrazide is unique due to the presence of both cyclopentyl groups and the hydrazide functional group, which confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
CAS 编号 |
824935-15-1 |
|---|---|
分子式 |
C20H25N3O |
分子量 |
323.4 g/mol |
IUPAC 名称 |
2,4-dicyclopentylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H25N3O/c21-23-20(24)18-17(13-7-1-2-8-13)15-11-5-6-12-16(15)22-19(18)14-9-3-4-10-14/h5-6,11-14H,1-4,7-10,21H2,(H,23,24) |
InChI 键 |
JAQJKZQFMPFBLI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=C(C(=NC3=CC=CC=C32)C4CCCC4)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


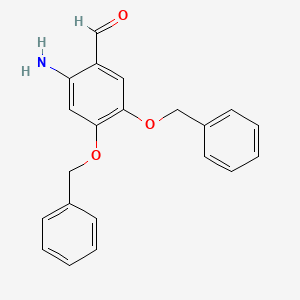
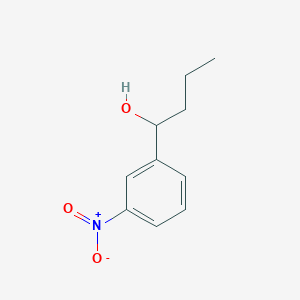
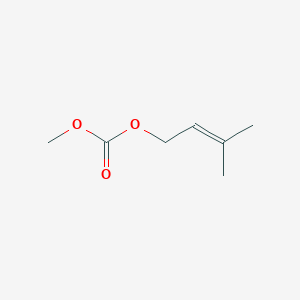
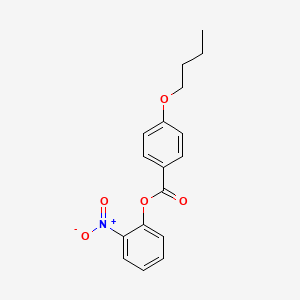
![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
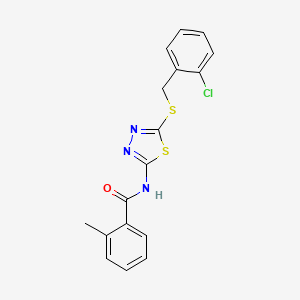
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)

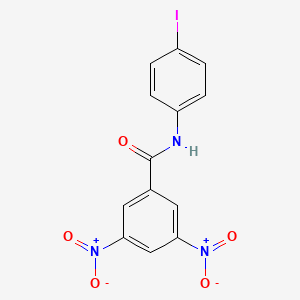
![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
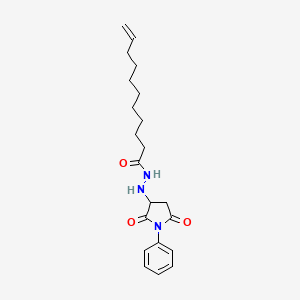
![4,4,5,5-Tetramethyl-2-{(1R,2R)-2-[(phenylsulfanyl)methyl]cyclopropyl}-1,3,2-dioxaborolane](/img/structure/B14142955.png)
